molecular formula C10H8N4S B13730229 Benzothiazole, 2-(4-aminopyrazol-1-yl)- CAS No. 28469-10-5

Benzothiazole, 2-(4-aminopyrazol-1-yl)-

Cat. No.: B13730229
CAS No.: 28469-10-5
M. Wt: 216.26 g/mol
InChI Key: FHXOZUQFLXSUIL-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(4-aminopyrazol-1-yl)-: is a heterocyclic compound that contains both benzothiazole and pyrazole moieties.

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2-(4-aminopyrazol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(4-aminopyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . In anticancer research, it targets specific pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-(4-Aminophenyl)benzothiazole
  • 2-(4-Aminopyridin-1-yl)benzothiazole

Comparison: Compared to these similar compounds, Benzothiazole, 2-(4-aminopyrazol-1-yl)- exhibits unique properties due to the presence of the pyrazole moiety, which enhances its biological activity and specificity . This makes it a valuable compound in the development of new therapeutic agents.

Properties

CAS No.

28469-10-5

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrazol-4-amine

InChI

InChI=1S/C10H8N4S/c11-7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)15-10/h1-6H,11H2

InChI Key

FHXOZUQFLXSUIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)N

Origin of Product

United States

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